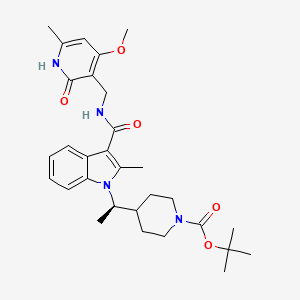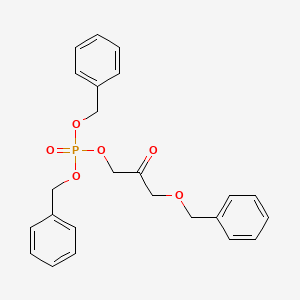
Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate is an organic compound with the molecular formula C14H15O4P
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate typically involves the reaction of benzyl alcohol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene. The intermediate product, dibenzyl phosphite, is then oxidized to form the final phosphate ester .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzyl phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Reagents such as alkyl halides or amines are used in substitution reactions.
Major Products
Oxidation: Dibenzyl phosphate.
Hydrolysis: Phosphoric acid and benzyl alcohol.
Substitution: Various substituted phosphate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphate esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable phosphate esters.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate involves its ability to form stable phosphate esters. These esters can interact with various molecular targets, including enzymes and receptors, through phosphorylation. This interaction can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzyl phosphate
- Dibenzyl phosphite
- Diphenyl phosphate
- Dibutyl phosphate
Uniqueness
Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate is unique due to its specific structural configuration, which imparts distinct chemical properties. Its ability to form stable phosphate esters makes it particularly valuable in applications requiring durable and stable compounds .
Eigenschaften
Molekularformel |
C24H25O6P |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate |
InChI |
InChI=1S/C24H25O6P/c25-24(19-27-16-21-10-4-1-5-11-21)20-30-31(26,28-17-22-12-6-2-7-13-22)29-18-23-14-8-3-9-15-23/h1-15H,16-20H2 |
InChI-Schlüssel |
UPIBLMLGIVGEEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(=O)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)



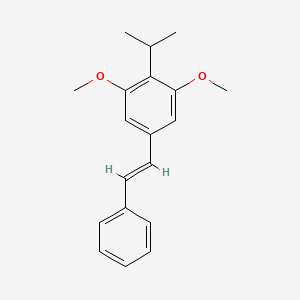
![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)

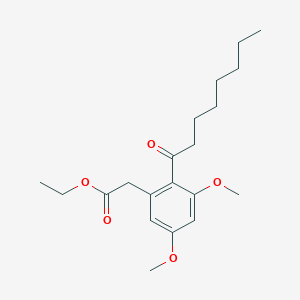
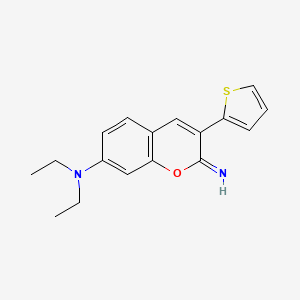

![ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)
![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)
